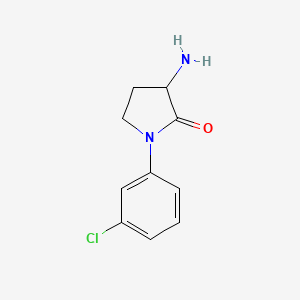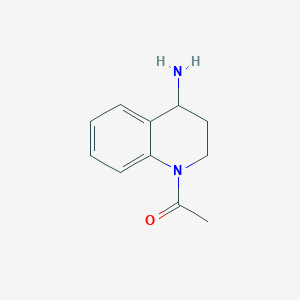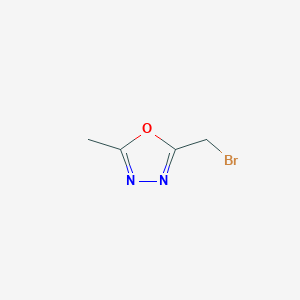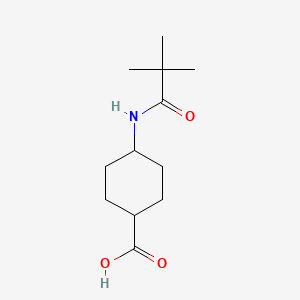
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Overview
Description
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, also known as 4-DMC, is an organic compound that has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 4-DMC is a cyclic amino acid derivative that is derived from the amino acid proline and has a unique cyclic structure. 4-DMC is of particular interest due to its ability to act as a prodrug, which can be converted to various active metabolites that can act on different biological targets. The potential of 4-DMC as a therapeutic agent has been explored in preclinical studies, and its mechanism of action is being further investigated.
Scientific Research Applications
Chemical Synthesis and Bioactivity
The compound 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid has been explored in the context of chemical synthesis and its potential bioactive properties. For instance, derivatives of cyclopropanecarboxylic acid, which share structural similarities with the compound , have been used as leading compounds due to their biological activity. The synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid, demonstrated excellent herbicidal and fungicidal activities in preliminary biological tests (L. Tian et al., 2009).
Photoreactivity and Photoprotection
The photochemistry of carboxylic acid derivatives, including those structurally related to 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, has been extensively studied. For example, the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, which can be synthesized from carboxylic acids similar to the one , has shown that photolysis in cyclohexane yields corresponding isocyanates and δ-lactams among other products. This indicates a potential application in photochemical synthesis processes (Rfc Brown, 1964).
Methylation Techniques
Methylation of carboxylic acids and related compounds is a critical reaction in organic synthesis, which can enhance the properties of a substance for various applications. The use of dimethyl sulfate and alumina for methylation has been shown to produce methyl ethers of alcohols in high yields. Such methodologies might be applicable to the methylation of compounds structurally similar to 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, thus expanding its utility in chemical synthesis (H. Ogawa et al., 1986).
Molecular Structure and Configuration
The study of cyclohexane rings and their derivatives, including their configurations and conformations, is fundamental in understanding the chemical behavior and potential applications of compounds like 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid. Research into the existence of multiplanar cyclohexane rings has provided insights into the structural aspects of similar compounds, which is crucial for their synthesis and application in various fields (R. Desai & R. F. Hunter, 1936).
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJJESNLJSMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



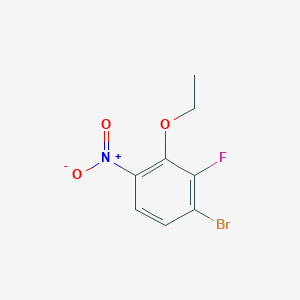

![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)

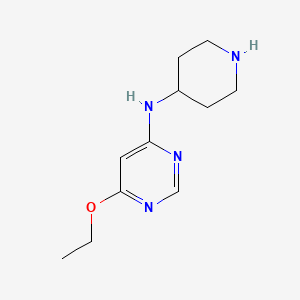
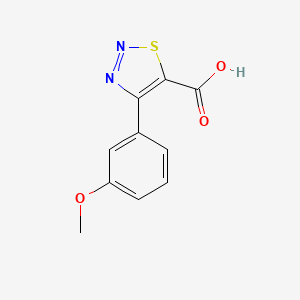


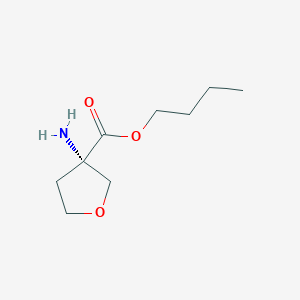
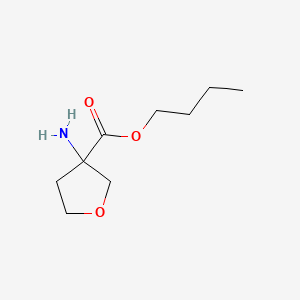
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
